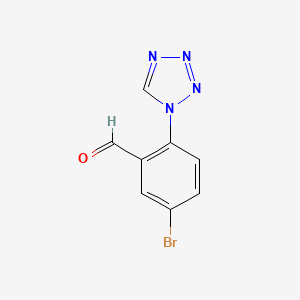![molecular formula C22H22N4O2 B2533100 4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380010-02-4](/img/structure/B2533100.png)
4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenyl and pyridine-piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced forms of the compound.
科学的研究の応用
4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The phenyl and pyridine-piperidine moieties may enhance binding affinity and specificity, leading to more effective interactions with biological targets .
類似化合物との比較
Similar Compounds
4-Phenylpyridine: A simpler analog with a phenyl group attached to a pyridine ring.
Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely used in pharmaceuticals.
Uniqueness
4-Phenyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a pyrimidine core with phenyl and pyridine-piperidine substituents. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs.
特性
IUPAC Name |
[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(19-6-10-23-11-7-19)26-12-8-17(9-13-26)15-28-21-14-20(24-16-25-21)18-4-2-1-3-5-18/h1-7,10-11,14,16-17H,8-9,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOAJJNSFQNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)
![1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2533023.png)

![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)
![ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate](/img/structure/B2533026.png)
![5-bromo-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2533030.png)



![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)
